Ezetimibe hydroxy glucuronide, also known as SCH 60663, is a key metabolite of ezetimibe, a cholesterol absorption inhibitor. It is formed through the glucuronidation of ezetimibe, a phase II metabolic process that typically enhances the water solubility and excretion of compounds. [, ]. In contrast to the general detoxification role of glucuronidation, SCH 60663 retains pharmacological activity and is considered the main active component contributing to ezetimibe’s cholesterol-lowering effect in vivo [, , ]. This active metabolite has become a valuable tool in scientific research, particularly in areas such as cholesterol metabolism, drug transport, and disease models.
Ezetimibe hydroxy glucuronide is a significant metabolite of ezetimibe, a medication primarily used to lower cholesterol levels in patients with hyperlipidemia. Ezetimibe itself is a selective cholesterol absorption inhibitor that works by blocking the absorption of cholesterol in the intestines, which leads to a decrease in total cholesterol and low-density lipoprotein cholesterol levels. The compound is classified under the category of lipid-lowering agents and is particularly noted for its role in managing conditions such as familial hypercholesterolemia and mixed dyslipidemia .
The synthesis of ezetimibe hydroxy glucuronide typically involves the glucuronidation of ezetimibe, which can be achieved through various methods:
The yield and efficiency of these methods can vary, but enzymatic approaches tend to be more selective and produce fewer by-products.
Ezetimibe hydroxy glucuronide has a complex molecular structure characterized by its phenolic core linked to a glucuronic acid moiety. The molecular formula is , with a molecular weight of approximately 433.42 g/mol. The structural representation includes:
This structure allows for effective interaction with transport proteins involved in cholesterol metabolism .
Ezetimibe hydroxy glucuronide participates in several biochemical reactions:
These reactions are critical for determining the bioavailability and therapeutic efficacy of ezetimibe in clinical settings .
Ezetimibe hydroxy glucuronide primarily acts by inhibiting the Niemann-Pick C1-Like-1 protein located at the brush border of intestinal enterocytes. This inhibition prevents the uptake of dietary cholesterol into the bloodstream, leading to:
The presence of ezetimibe hydroxy glucuronide contributes to these effects by maintaining active inhibition even after the parent compound has been metabolized .
Ezetimibe hydroxy glucuronide exhibits several notable physical and chemical properties:
These properties are essential for understanding its pharmacokinetics and therapeutic applications.
Ezetimibe hydroxy glucuronide is primarily used in clinical research to study drug metabolism and pharmacokinetics. Its role as a metabolite aids in understanding:
Moreover, it serves as a biomarker for assessing therapeutic outcomes in patients undergoing treatment with ezetimibe .
Ezetimibe hydroxy glucuronide (EZE-Hy), chemically designated as (2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a benzylic glucuronide conjugate of the cholesterol-lowering drug ezetimibe. Its molecular formula is C₃₀H₂₉F₂NO₉, with a molecular weight of 585.55 g/mol and a CAS registry number of 536709-33-8 [4] [6] [8]. Structurally, EZE-Hy features a β-D-glucuronic acid moiety linked to the benzylic hydroxy group of ezetimibe’s azetidinone ring, preserving two aromatic fluorophenyl rings and a hydroxyphenyl group critical for biological activity [8]. The compound’s stereochemistry is defined by four chiral centers, necessitating specific configurations for metabolic activity.
Physicochemical Characteristics:
Table 1: Physicochemical Properties of Ezetimibe Hydroxy Glucuronide
Property | Value |
---|---|
Molecular Formula | C₃₀H₂₉F₂NO₉ |
Molecular Weight | 585.55 g/mol |
CAS Registry Number | 536709-33-8 |
Solubility in DMSO | 100 mg/mL (170.78 mM) |
Chiral Centers | 4 (S,S,R,S configuration) |
Major Functional Groups | β-Glucuronide, azetidinone, fluorophenyl |
EZE-Hy is biosynthesized endogenously via UGT-mediated glucuronidation, predominantly in the intestine and liver. The reaction involves the transfer of glucuronic acid from uridine diphosphoglucuronic acid (UDPGA) to ezetimibe’s benzylic hydroxyl group, catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, notably UGT1A1 and UGT1A3 [3] [5]. Unlike its phenolic counterpart (EZE-Ph), EZE-Hy formation occurs at a slower rate due to steric hindrance around the benzylic site [5].
Key Stereochemical Features:
EZE-Hy demonstrates pH- and temperature-dependent stability:
Ezetimibe undergoes glucuronidation at two sites: the phenolic hydroxyl group (producing ezetimibe phenoxy glucuronide, EZE-Ph) and the benzylic hydroxyl group (yielding EZE-Hy). These metabolites exhibit stark differences:
Abundance and Activity:
Metabolic and Transport Properties:
Table 2: Comparative Profile of Ezetimibe Glucuronides
Property | EZE-Hy (Benzylic) | EZE-Ph (Phenolic) |
---|---|---|
Site of Glucuronidation | Benzylic hydroxyl group | Phenolic hydroxyl group |
Plasma Abundance | Trace (<5%) | Major (80–90%) |
Affinity for NPC1L1 | Low | High (active metabolite) |
UGT Catalytic Efficiency | Low (steric hindrance) | High (Vmax: 1.9 nmol/mg/min in humans) |
Transporter Substrates | Weak: MRP2 | Strong: OATP1B1, OATP1B3, MRP2 |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: